![molecular formula C17H10O3 B10847146 Bis(benzo[b]furan-2-yl)methanone CAS No. 21382-50-3](/img/structure/B10847146.png)
Bis(benzo[b]furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzo[b]furan-2-yl)methanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzo[b]furan-2-yl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 1,3-dichloroacetone or 1-bromoacetone in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product in high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(benzo[b]furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as oximes, semicarbazones, and thiosemicarbazones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various microorganisms.
Medicine: Potential use as a nonsteroidal anti-inflammatory drug and beta-adrenergic agent.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of bis(benzo[b]furan-2-yl)methanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Specific pathways and molecular targets are still under investigation, but its structural similarity to other bioactive benzofuran derivatives suggests potential roles in modulating inflammatory and microbial processes .
Comparison with Similar Compounds
- Bis(benzo[b]furan-2-yl)ethanone
- Bis(benzo[b]furan-2-yl)propanone
- Bis(benzo[b]furan-2-yl)butanone
Comparison: Bis(benzo[b]furan-2-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methanone group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
21382-50-3 |
|---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
bis(1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C17H10O3/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |
InChI Key |
ZLYFWIZGRHGKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


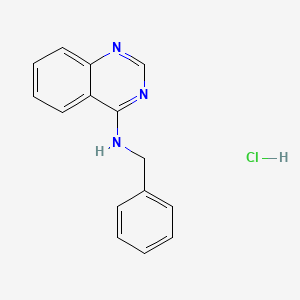

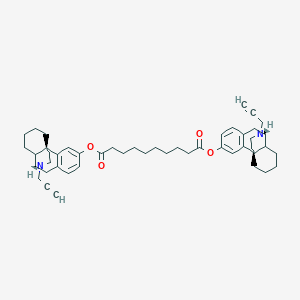

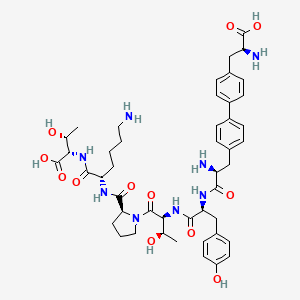

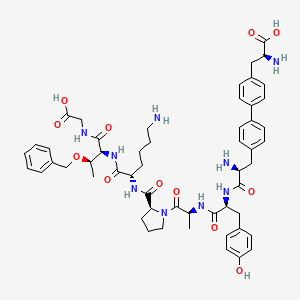
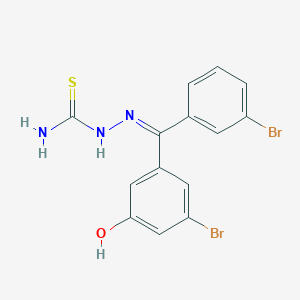

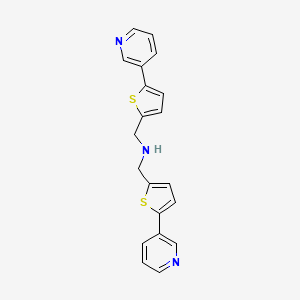
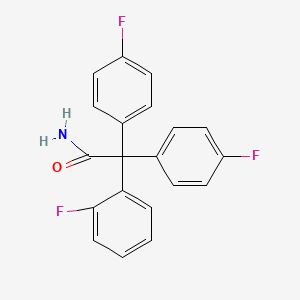
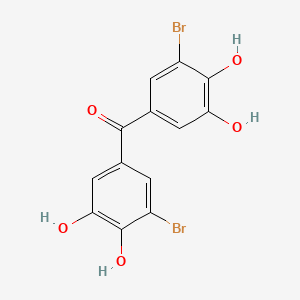
![dimethyl 4-[3-[[N-cyano-N'-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847147.png)
![Bis(5-hydroxybenzo[b]furan-2-yl)methanone](/img/structure/B10847152.png)
